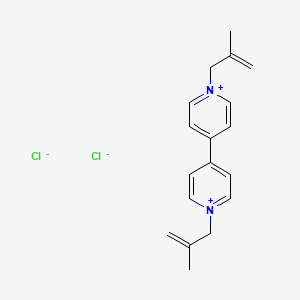
1,1'-Bis(2-methylprop-2-en-1-yl)-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two bipyridinium units linked by 2-methylprop-2-en-1-yl groups, and it exists as a dichloride salt. The compound’s structure imparts it with interesting chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-methylprop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted bipyridinium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It is employed in the study of biological systems, particularly in the investigation of redox processes and electron transfer mechanisms.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride involves its ability to participate in redox reactions and electron transfer processes. The bipyridinium units in the compound can undergo reversible oxidation and reduction, making it an effective mediator in electron transfer reactions. The molecular targets and pathways involved in its action depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride can be compared with other similar compounds, such as:
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridine: This compound lacks the dichloride salt form and has different solubility and reactivity properties.
4,4’-Bipyridine: A simpler bipyridinium compound that serves as a precursor in the synthesis of more complex derivatives.
2,2’-Bipyridine: Another bipyridinium compound with different electronic and steric properties.
The uniqueness of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride lies in its specific structure, which imparts it with distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
63961-91-1 |
|---|---|
Formule moléculaire |
C18H22Cl2N2 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enyl)-4-[1-(2-methylprop-2-enyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H22N2.2ClH/c1-15(2)13-19-9-5-17(6-10-19)18-7-11-20(12-8-18)14-16(3)4;;/h5-12H,1,3,13-14H2,2,4H3;2*1H/q+2;;/p-2 |
Clé InChI |
MYHOXGVHWUXRKY-UHFFFAOYSA-L |
SMILES canonique |
CC(=C)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


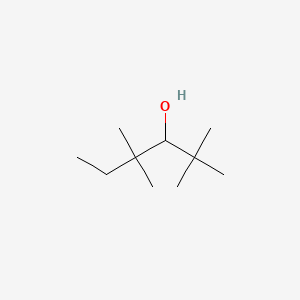


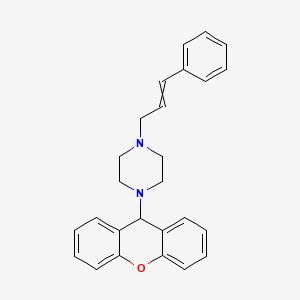

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
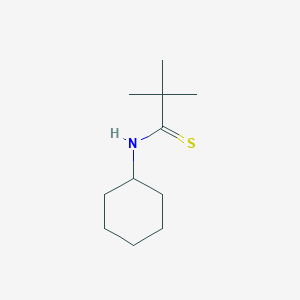
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
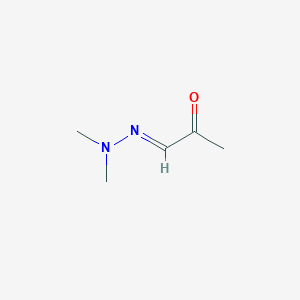
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

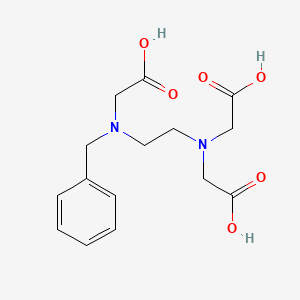
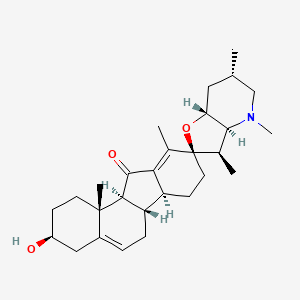
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
